N,N'-Diethylethylenediamine (DED), also known as 2-Diethylaminoethylamine, is a colorless to light yellow liquid organic compound []. It has minimal natural origins and is primarily synthesized for various research applications []. DED holds significance in scientific research due to its properties as a ligand (molecule that binds to a central metal ion) and a precursor for the synthesis of other valuable compounds [, ].
The key feature of DED's structure is the central ethylene diamine core (CH2CH2NH2) with two ethyl groups (C2H5) attached to the terminal nitrogen atoms []. This structure gives DED two primary amine functionalities (NH2) capable of donating electron pairs, making it a bidentate ligand (can bind to a metal ion through two donor sites) []. Additionally, the presence of the amine groups contributes to the basicity of DED [].
DED can be synthesized through the reaction of ethylenediamine (EDA) with diethyl sulfate or iodoethane under specific conditions [].
(C2H5)2SO4 + 2 NH2CH2CH2NH2 -> (C2H5)2NCH2CH2NH2 + H2SO4 [Equation 1]
DED can participate in various reactions due to its amine functionalities. Here are two examples:
DED is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:
Proper handling procedures include wearing gloves, eye protection, and working in a well-ventilated fume hood [].
Flammable;Corrosive